N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a trifluoromethanesulfonamide group attached to a 3-aminopropyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3-aminopropylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethanesulfonamide group can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various alkylated products .
Scientific Research Applications
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the amino group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is frequently used in the functionalization of surfaces and has applications in materials science.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Similar to N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide, this compound is used in surface modification and as a reagent in chemical synthesis.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C4H9F3N2O2S |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C4H9F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8/h9H,1-3,8H2 |
InChI Key |
PNBBSRDSVUARAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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